N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-11-15(4)9-10-16(18)5/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFLDQVJNHXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Attachment of Dimethylphenylamino Group: The dimethylphenylamino group can be introduced through nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.
Formation of Triethoxybenzamide Moiety: The triethoxybenzamide moiety can be synthesized by reacting a triethoxybenzoic acid derivative with an appropriate amine or amide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and reported activities of analogous compounds:
Key Observations:
- Substituent Effects :
- Triethoxy vs. Trimethoxyphenyl : The triethoxy group in the target compound increases hydrophobicity compared to trimethoxy derivatives, possibly enhancing membrane permeability .
- 2,5-Dimethylphenyl vs. Chlorophenyl : The dimethylphenyl group may reduce steric hindrance compared to bulkier chlorophenyl substituents (e.g., ), favoring interactions with hydrophobic enzyme pockets.
- Sulfanyl Acetamide Linkers : These groups are critical for hydrogen bonding and thiol-mediated interactions, as seen in Glide XP scoring models .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this thiadiazole derivative?
The synthesis involves multi-step reactions, including:
- Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .
- Functionalization : Introducing the 3,4,5-triethoxybenzamide moiety via nucleophilic substitution or amide coupling .
- Sulfanyl linkage : Using mercaptoacetic acid derivatives to attach the (2,5-dimethylphenyl)carbamoyl group .
Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
- Catalysts : Triethylamine or iodine aids in cyclization and sulfur elimination .
- Purification : Chromatography (HPLC, TLC) or recrystallization ensures >95% purity .
Basic: How is structural integrity confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and bond formation (e.g., thiadiazole protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 560.2) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .
Intermediate: How are reaction conditions optimized to mitigate side products?
- Temperature control : Maintaining 60–80°C prevents undesired sulfoxide formation during sulfanyl group addition .
- pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates in amide coupling .
- Reaction monitoring : TLC or HPLC tracks progress and identifies byproducts (e.g., unreacted thiosemicarbazide) .
Intermediate: What methodologies assess biological activity in preliminary studies?
- Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How does structure-activity relationship (SAR) analysis guide derivative design?
- Substituent effects :
- Thiadiazole modifications : Replacing sulfur with selenium alters redox properties and bioactivity .
Advanced: What analytical techniques evaluate solubility and stability for in vitro studies?
- HPLC-UV/LC-MS : Quantifies solubility in PBS or DMSO and detects degradation products (e.g., hydrolysis of ethoxy groups) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .
- pH stability profiles : Incubation at pH 1–10 identifies optimal storage conditions .
Advanced: How are in vitro and in vivo models selected for pharmacological profiling?
- In vitro :
- In vivo :
Advanced: What strategies improve metabolic stability without compromising activity?
- Isosteric replacement : Substituting labile ester groups with amides reduces hydrolysis .
- Deuterium incorporation : Stabilizes methoxy groups against oxidative demethylation .
- Prodrug design : Phosphate esters enhance water solubility for intravenous delivery .
Advanced: How are contradictions in synthetic yields resolved across studies?
- Case example : Yields for sulfanyl linkage steps vary (40–75%) due to:
- Oxygen sensitivity : Inert atmosphere (N₂/Ar) improves reproducibility .
- Catalyst load : Optimizing triethylamine (1.2 eq.) vs. iodine (0.1 eq.) enhances cyclization .
Advanced: What computational tools predict binding modes with biological targets?
- Molecular docking (AutoDock, Schrödinger) : Models interactions with kinases (e.g., EGFR) using X-ray crystallography data from analogous compounds .
- MD simulations (GROMACS) : Assesses stability of ligand-target complexes over 100 ns .
- QSAR models : Correlate substituent electronegativity with antibacterial potency (R² >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
